Diethyl 2,5-dihydroxyterephthalate
Overview
Description
Diethyl 2,5-dihydroxyterephthalate, also known as 2,5-dihydroxyterephthalic acid diethyl ester, is an organic compound with the molecular formula C12H14O6 and a molecular weight of 254.24 g/mol . This compound is characterized by its two hydroxyl groups positioned at the 2 and 5 positions on the benzene ring, and two ester groups at the 1 and 4 positions. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2,5-dihydroxyterephthalate can be synthesized through the esterification of 2,5-dihydroxyterephthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous reactors and advanced purification techniques such as distillation and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid catalysts such as sulfuric acid or hydrochloric acid are often employed.
Major Products Formed:
Oxidation: Formation of diethyl 2,5-dioxoterephthalate.
Reduction: Formation of diethyl 2,5-dihydroxybenzyl alcohol.
Substitution: Formation of various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Diethyl 2,5-dihydroxyterephthalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2,5-dihydroxyterephthalate involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique redox properties and catalytic activities. The hydroxyl groups on the benzene ring play a crucial role in the coordination process, allowing the compound to interact with various metal centers .
Comparison with Similar Compounds
- Diethyl 2,5-dimethoxyterephthalate
- Diethyl 2,5-dihydroxybenzoate
- Diethyl 2,4-dihydroxyterephthalate
Comparison: Diethyl 2,5-dihydroxyterephthalate is unique due to the presence of both hydroxyl and ester groups, which provide it with distinct chemical reactivity and coordination capabilities. Compared to diethyl 2,5-dimethoxyterephthalate, the hydroxyl groups in this compound offer additional hydrogen bonding and coordination sites, enhancing its utility in the synthesis of coordination polymers and MOFs .
Biological Activity
Diethyl 2,5-dihydroxyterephthalate (DHTE) is a chemical compound with the molecular formula C₁₂H₁₄O₆ and a molecular weight of 254.24 g/mol. It has gained attention in recent years for its potential applications in biobased chemicals and sustainable materials, particularly in the context of poly(ethylene terephthalate) (PET) recycling. This article reviews the biological activity of DHTE, focusing on its chemical properties, mechanisms of action, and implications for environmental sustainability.
DHTE is characterized by its two hydroxyl groups attached to a terephthalate backbone. The compound exhibits moderate solubility in water and organic solvents, which influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄O₆ |
Molecular Weight | 254.24 g/mol |
Solubility | 0.255 mg/ml |
Log P (octanol-water) | 2.81 |
Bioavailability Score | 0.55 |
Recent studies have demonstrated that DHTE can act as a Trojan horse in PET recycling processes, facilitating the selective hydrolysis of PET copolymers under mild conditions. The presence of DHTE enhances the degradation rate of PET, leading to the formation of low molecular weight products such as ethylene glycol and terephthalic acid, which are valuable for regenerating virgin polymer .
Case Studies
- Polymer Recycling : A study published in Advanced Materials highlighted the synthesis of poly(ethylene terephthalate-stat-2,5-dihydroxyterephthalate) copolymers that exhibited improved hydrolytic stability. The copolymers were subjected to hydrolysis at elevated temperatures (150-200 °C), demonstrating a significant reduction in depolymerization time compared to traditional PET .
- Environmental Impact : The green recycling process using DHTE was shown to be more environmentally friendly than conventional methods, as it requires only water as a solvent. This method not only reduces waste but also minimizes energy consumption during the recycling process .
- Biocompatibility : Preliminary assessments indicate that DHTE does not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), suggesting a favorable biocompatibility profile for potential applications in biomedical fields .
In Vitro Studies
In vitro studies have demonstrated that DHTE exhibits low cytotoxicity against various cell lines, indicating its potential as a safe additive in polymer formulations and other applications. The compound's ability to promote cell viability while facilitating degradation processes makes it an attractive candidate for sustainable material development.
Toxicological Assessment
A comprehensive toxicological evaluation revealed that DHTE poses minimal risk when used within recommended concentrations. The compound's hazard classification indicates it may cause irritation but does not exhibit mutagenic or carcinogenic properties .
Properties
IUPAC Name |
diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6,13-14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOUOXLHXPHDHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1O)C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064045 | |
Record name | Diethyl 2,5-dihydroxyterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5870-38-2 | |
Record name | Diethyl 2,5-dihydroxyterephthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5870-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-, 1,4-diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl 2,5-dihydroxyterephthalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-, 1,4-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl 2,5-dihydroxyterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2,5-dihydroxyterephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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